R(+)-Alpha Lipoic Acid SodiuM
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Overview
Description
R(+)-Alpha Lipoic Acid Sodium is a naturally occurring sulfur-containing fatty acid known for its high antioxidant activity. It is the sodium salt form of R(+)-Alpha Lipoic Acid, which is the biologically active enantiomer of Alpha Lipoic Acid. This compound is widely recognized for its therapeutic potential in treating various conditions, including diabetes, nerve pain, weight loss, heart disease, and primary mitochondrial disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R(+)-Alpha Lipoic Acid involves several steps. One common method includes the reduction of a ketone intermediate followed by bromination to yield dibromo ester, which is then transformed into the desired product . The process typically involves the use of anhydrous hydrogen bromide and other reagents under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of R(+)-Alpha Lipoic Acid Sodium often involves large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as crystallization and recrystallization to obtain the final product in its purest form .
Chemical Reactions Analysis
Types of Reactions: R(+)-Alpha Lipoic Acid Sodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrolipoic acid .
Scientific Research Applications
R(+)-Alpha Lipoic Acid Sodium has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is studied for its role in cellular metabolism and as a cofactor for mitochondrial enzymes.
Medicine: It is used in the treatment of diabetic polyneuropathy, weight loss, and other metabolic disorders.
Mechanism of Action
R(+)-Alpha Lipoic Acid Sodium exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges reactive oxygen species and regenerates other antioxidants such as vitamin C and vitamin E.
Enzyme Cofactor: It acts as a cofactor for mitochondrial enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Metal Chelation: The compound can chelate metal ions, reducing their availability for catalyzing oxidative reactions.
Comparison with Similar Compounds
S(-)-Alpha Lipoic Acid: The S-enantiomer of Alpha Lipoic Acid, which is less biologically active compared to the R-enantiomer.
Dihydrolipoic Acid: The reduced form of Alpha Lipoic Acid, which also exhibits antioxidant properties.
Uniqueness: R(+)-Alpha Lipoic Acid Sodium is unique due to its higher biological activity and better pharmacokinetic profile compared to its S-enantiomer. It is more rapidly absorbed and utilized in the body, making it more effective in therapeutic applications .
Properties
CAS No. |
176110-81-9 |
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Molecular Formula |
C8H13NaO2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
sodium;5-[(3R)-dithiolan-3-yl]pentanoate |
InChI |
InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
UUDFBRWLHZIIQX-OGFXRTJISA-M |
Isomeric SMILES |
C1CSS[C@@H]1CCCCC(=O)[O-].[Na+] |
SMILES |
C1CSSC1CCCCC(=O)O.[Na] |
Canonical SMILES |
C1CSSC1CCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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